molecular formula C15H10ClN B11872598 4-Chloro-6-phenylquinoline CAS No. 5443-23-2

4-Chloro-6-phenylquinoline

Cat. No.: B11872598
CAS No.: 5443-23-2
M. Wt: 239.70 g/mol
InChI Key: SHEUACMUOCOUKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with benzaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield this compound . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to improve the efficiency of the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 4-amino-6-phenylquinoline or 4-thio-6-phenylquinoline can be formed.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

4-Chloro-6-phenylquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-phenylquinoline is unique due to the presence of both a chlorine atom and a phenyl group, which enhances its chemical reactivity and potential for diverse applications. The combination of these substituents allows for specific interactions with biological targets and the formation of a wide range of derivatives with varying biological activities .

Biological Activity

4-Chloro-6-phenylquinoline is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of chlorine and phenyl groups at specific positions enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria. In one study, derivatives of 4-chloro-2-phenylquinoline demonstrated notable antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 50 µg/ml against several strains .

Table 1: Antibacterial Activity of 4-Chloro-2-phenylquinoline Derivatives

CompoundMIC (µg/ml)Activity Against
Q350MRSA
Q550E. coli
Q650P. aeruginosa
Q950S. typhi

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Its ability to interact with DNA and proteins could inhibit cancer cell proliferation. A study highlighted its potential in targeting specific pathways involved in cancer progression, although further investigation is required to confirm these effects.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It may bind to DNA or proteins, disrupting essential cellular processes. The chloro and phenyl substituents enhance lipophilicity, facilitating cellular entry and interaction with biomolecules .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the quinoline scaffold can significantly influence its efficacy and selectivity. For instance, the introduction of alkylamino chains or methoxy groups has been shown to enhance antimicrobial activity while reducing toxicity to host cells .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Alkylamino chain at C-4Retains NorA EPI activity
Methoxy at C-6Improves NorA EPI activity
Benzyloxy at C-6Maintains inhibition but increases toxicity

Case Studies

Several case studies have demonstrated the efficacy of quinoline derivatives in clinical settings:

  • Study on NorA Efflux Pump Inhibition : A derivative with structural similarities to this compound showed improved EPI activity against S. aureus, indicating potential for overcoming antibiotic resistance .
  • Anticancer Research : A compound structurally related to this compound was evaluated for its ability to induce apoptosis in cancer cells, showing promising results that warrant further exploration.

Properties

CAS No.

5443-23-2

Molecular Formula

C15H10ClN

Molecular Weight

239.70 g/mol

IUPAC Name

4-chloro-6-phenylquinoline

InChI

InChI=1S/C15H10ClN/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-10H

InChI Key

SHEUACMUOCOUKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)Cl

Origin of Product

United States

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